molecular formula C14H18ClNO2Si B13900285 Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate CAS No. 1057076-55-7

Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate

Cat. No.: B13900285
CAS No.: 1057076-55-7
M. Wt: 295.83 g/mol
InChI Key: RYIQFAIISUGAFB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, a chloro substituent, and a trimethylsilylethynyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate typically involves multiple stepsThe trimethylsilylethynyl group is then added through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoates.

    Oxidation: Nitrobenzoates.

    Reduction: Secondary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate is unique due to the presence of both the chloro and trimethylsilylethynyl groups, which provide a combination of reactivity and stability that is not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .

Properties

CAS No.

1057076-55-7

Molecular Formula

C14H18ClNO2Si

Molecular Weight

295.83 g/mol

IUPAC Name

ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C14H18ClNO2Si/c1-5-18-14(17)11-6-7-12(16)10(13(11)15)8-9-19(2,3)4/h6-7H,5,16H2,1-4H3

InChI Key

RYIQFAIISUGAFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)N)C#C[Si](C)(C)C)Cl

Origin of Product

United States

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